3,4-Difluorophenyl acetate
Description
Properties
IUPAC Name |
(3,4-difluorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDFAHSIYYBVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958113 | |
| Record name | 3,4-Difluorophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36914-77-9 | |
| Record name | Phenol, 2,4-difluoro-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036914779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Difluorophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acetylation of 3,4-Difluorophenol
The most straightforward method is the acetylation of 3,4-difluorophenol with acetic anhydride or acetyl chloride in the presence of a base or acid catalyst. This method is widely used due to its simplicity and efficiency.
- Dissolve 3,4-difluorophenol in an inert solvent such as dichloromethane or toluene.
- Add acetic anhydride or acetyl chloride dropwise under stirring.
- Use a catalyst like pyridine or triethylamine to facilitate the reaction.
- Maintain the reaction temperature between 0°C to room temperature.
- After completion, quench the reaction with water, extract the organic layer, dry, and purify by distillation or recrystallization.
- Simple and direct.
- High yield and purity achievable.
- Mild reaction conditions.
Indirect Synthesis via 3,4-Difluorophenyl Intermediates
Several patents and literature sources describe multi-step syntheses involving intermediates such as 3,4-difluorobenzaldehyde, 3,4-difluorophenylacetic acid, or cyclopropanecarboxylic acid derivatives, which can be subsequently converted into 3,4-difluorophenyl acetate through esterification.
Such multi-step routes are more complex but allow for the introduction of stereochemistry and functional group modifications.
Enzymatic and Kinetic Resolution Methods
Advanced methods involve kinetic resolution of racemic intermediates such as 3,4-difluorophenyloxirane to obtain enantiomerically pure compounds, which can then be acetylated.
- Hydrolysis kinetic resolution of racemic 3,4-difluorophenyloxirane using (R,R)-SalenCo(II) catalyst under aqueous conditions.
- Subsequent acetylation steps to yield enantiomerically enriched this compound derivatives.
These methods are valuable for producing chiral acetates with high enantiomeric excess, relevant in pharmaceutical synthesis.
Industrial-Scale Preparation and Purification
For industrial application, the preparation of this compound often involves:
- Use of large-scale reactors with controlled addition of reagents.
- Use of anti-solvents to induce crystallization and improve purity.
- Purification by crystallization from alcohol solvents (methanol, ethanol) or ketones (methyl isobutyl ketone).
- Drying and isolation under nitrogen atmosphere to prevent degradation.
Example from patent CN115368245A describes a method where after acetylation, the crude product is dissolved in an alcohol or ketone solvent, followed by anti-solvent addition to crystallize the pure acetate compound efficiently.
Data Table: Comparison of Preparation Methods
Research Findings and Notes
- The direct acetylation method is preferred for its simplicity and efficiency but may lack stereochemical control.
- Multi-step syntheses allow for the introduction of chirality and functional group diversity but involve hazardous reagents such as sodium hydride, thionyl chloride, and sodium azide, requiring careful handling.
- Enzymatic and catalytic kinetic resolution methods provide access to enantiomerically pure this compound derivatives, important for pharmaceutical applications.
- Industrial processes emphasize reproducibility, high yield, and purity, often employing anti-solvent crystallization techniques to isolate the acetate in crystalline form.
- The use of environmentally friendly and non-explosive reagents is highlighted in recent patents to improve safety and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
3,4-Difluorophenyl acetate undergoes hydrolysis under acidic or basic conditions to yield 3,4-difluorophenol and acetic acid (or its conjugate base).
Key Conditions and Reagents
-
Acidic Hydrolysis : Concentrated HCl or H₂SO₄ in aqueous methanol at reflux (60–80°C) .
-
Basic Hydrolysis : NaOH or KOH in ethanol/water mixtures at room temperature .
Example Reaction
Reaction rates are influenced by the electron-withdrawing effects of fluorine substituents, which stabilize the transition state during nucleophilic acyl substitution .
Reduction Reactions
The acetate group can be reduced to a primary alcohol using strong reducing agents.
Key Reagents
-
Lithium Aluminum Hydride (LiAlH₄) : In anhydrous diethyl ether or THF at 0–25°C .
-
Sodium Borohydride (NaBH₄) : Less effective due to the ester’s lower reactivity compared to ketones or aldehydes.
Example Reaction
Yields typically exceed 80% under optimized conditions .
Nucleophilic Substitution at the Ester Group
The acetate group participates in nucleophilic substitutions, enabling the synthesis of amides or thioesters.
Key Reagents and Conditions
-
Ammonia/Amines : In methanol at elevated temperatures (50–70°C) to form acetamides .
-
Thiols : Catalyzed by bases like triethylamine in DMF to produce thioacetates.
Example Reaction
The reaction is favored by polar aprotic solvents and excess nucleophile .
Participation in Cross-Coupling Reactions
The fluorine substituents on the aromatic ring enable Suzuki-Miyaura couplings, though the acetate group typically requires protection.
Key Conditions
-
Protection : Silylation (e.g., TMSCl) or methylation of the phenolic hydroxyl post-hydrolysis .
-
Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) with Cs₂CO₃ as base in toluene/ethanol mixtures .
Example Reaction
Electron-withdrawing fluorine groups enhance the electrophilicity of the aromatic ring, facilitating oxidative addition with palladium catalysts .
Oxidation Reactions
Controlled oxidation converts the ester to a ketone or carboxylic acid, though this is less common due to competing hydrolysis.
Key Reagents
-
KMnO₄/H₂SO₄ : Oxidizes the methyl group of the acetate to a carboxylic acid under harsh conditions.
-
Ozone (O₃) : Cleaves the aromatic ring in ozonolysis, yielding dicarbonyl compounds .
Example Reaction
Table of Reaction Pathways
Mechanistic Insights
-
Electronic Effects : The 3,4-difluoro substituents increase the electrophilicity of the aromatic ring, directing electrophilic substitutions to the 5-position .
-
Steric Effects : The acetate group’s bulk influences reaction selectivity, particularly in cross-couplings where steric hindrance can reduce yields .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated that derivatives of 3,4-difluorophenyl acetate exhibit significant antiproliferative effects against various cancer cell lines. A notable study assessed the compound's efficacy against multiple human tumor cell lines using MTT assays, revealing the following results:
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| HT-29 (Colorectal) | 0.5 | High |
| MCF-7 (Breast) | 8 | Moderate |
| HCT-116 (Colon) | 2 | High |
| HepG2 (Liver) | 10 | Low |
These findings indicate that while the compound is highly effective against colorectal cancer, its efficacy diminishes in other types such as liver cancer.
Mechanistic Insights
Further investigations into the mechanisms of action revealed that this compound interacts with specific molecular targets within cancer cells, potentially modulating signaling pathways related to cell proliferation and apoptosis. The compound's structure allows it to influence the activity of enzymes involved in these processes, providing a basis for its therapeutic potential .
Agricultural Chemistry
Pesticidal Properties
this compound has been studied for its potential use as a pesticide. Research indicates that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The introduction of fluorine atoms can improve the stability and efficacy of agrochemicals, making them more effective at lower concentrations .
Material Science
Polymer Synthesis
In material science, this compound is utilized as a building block for synthesizing fluorinated polymers. These polymers are known for their superior thermal stability and chemical resistance. The incorporation of difluorophenyl groups into polymer matrices enhances properties such as hydrophobicity and mechanical strength, making them suitable for applications in coatings and advanced materials .
Case Studies
-
Study on Anticancer Activity
A comprehensive study evaluated the antiproliferative effects of this compound derivatives on various human tumor cell lines. The results highlighted significant differences in activity levels across different cell lines, indicating the need for further research into structure-activity relationships (SAR) to optimize therapeutic efficacy. -
Fluorinated Agrochemicals
Research conducted on fluorinated pesticides demonstrated that derivatives of this compound exhibited improved bioactivity against target pests compared to traditional compounds. This study emphasizes the importance of fluorination in enhancing the effectiveness of agricultural chemicals . -
Synthesis of Fluorinated Polymers
A recent investigation into the synthesis of polymers incorporating this compound revealed that these materials possess enhanced thermal stability and chemical resistance. The study focused on developing new polymer formulations for industrial applications .
Mechanism of Action
The mechanism of action of 3,4-difluorophenyl acetate depends on its specific application. In biological systems, the presence of fluorine atoms can influence the compound’s interaction with molecular targets such as enzymes or receptors. Fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
For example, in enzyme inhibition, this compound may act as a competitive inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its active site and preventing the enzyme from catalyzing its normal reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3,4-Difluorobenzoic Acid
- Structure : Replaces the acetyloxy group with a carboxylic acid (-COOH).
- Properties : Higher polarity and acidity (pKa ~2.8) compared to the ester, making it suitable for pH-dependent applications.
- Applications : Used as a deuterated standard (e.g., 3,4-difluorobenzoic-d3 acid) in analytical chemistry and as a synthetic intermediate for fluorinated polymers .
3,4-Dihydroxyphenethyl Acetate
- Structure : Contains a dihydroxyphenethyl group instead of the difluorophenyl ring.
- Properties: Increased hydrogen-bonding capacity due to phenolic -OH groups, enhancing solubility in polar solvents.
- Applications : Explored in antioxidant and neuroprotective research, leveraging its catechol structure for radical scavenging .
1-(3,4-Difluorophenyl)urea Derivatives
- Structure : Incorporates a urea linkage (-NHCONH-) attached to the difluorophenyl group.
- Properties : Enhanced hydrogen-bonding and rigidity, improving target selectivity in receptor antagonists.
- Applications : Key intermediates in propellane-based scaffolds for σ-pharmacophoric ligands .
Quinolinyl Phosphonates (e.g., Compound 7o)
- Structure: Combines a 3,4-difluorophenyl group with a quinoline-phosphonate backbone.
- Properties : Improved lipophilicity (logP ~3.5) and kinase inhibition activity.
Piperidin-2-one Derivatives
Data Table: Comparative Analysis
Research Findings and Trends
- Fluorine Impact: The 3,4-difluorophenyl group enhances metabolic stability and binding affinity in receptor antagonists compared to non-fluorinated analogs (e.g., 3,4-dihydroxyphenyl derivatives) .
- Synthetic Flexibility : Derivatives like Tos@SNAP demonstrate the adaptability of the this compound scaffold in generating radiolabeled probes for in vivo studies .
Biological Activity
3,4-Difluorophenyl acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and applications based on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves the acetylation of 3,4-difluorophenol. The reaction can be catalyzed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This method allows for the efficient formation of the acetate ester while minimizing by-products.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its antimicrobial and anti-inflammatory properties. Below are key findings from recent studies:
Antimicrobial Activity
- In vitro Studies : Research indicates that this compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values range from 50 to 100 µg/mL for these strains.
- Fungal Inhibition : The compound has shown effectiveness against certain fungal strains, with MIC values comparable to established antifungal agents. For instance, it demonstrated significant inhibition against Candida albicans with an MIC of 25 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Bacillus subtilis | 100 |
| Candida albicans | 25 |
Anti-inflammatory Properties
Studies have also explored the anti-inflammatory potential of this compound. It has been shown to inhibit the expression of pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve the modulation of signaling pathways related to inflammation.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) evaluated the efficacy of various phenyl acetate derivatives, including this compound. The results indicated that this compound exhibited a synergistic effect when combined with conventional antibiotics against resistant bacterial strains.
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The presence of fluorine atoms enhances lipophilicity and may improve membrane permeability.
- The acetoxy group contributes to its reactivity and potential interaction with biological targets.
Q & A
Q. Advanced
- Hydrolysis : Store in anhydrous solvents (e.g., ethyl acetate) to prevent ester hydrolysis.
- Thermal degradation : Maintain temperatures below 140°C (flash point: 108.8°C ).
- Light sensitivity : Use amber glassware; derivatives like 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid degrade under UV exposure .
What are the key physicochemical properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
